

Comparative Guide: NMR Structural Verification of (5-Methylmorpholin-2-yl)methanol

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Compound of Interest

Compound Name: (5-Methylmorpholin-2-yl)methanol

CAS No.: 1394040-71-1

Cat. No.: B1433109

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Executive Summary

The structural validation of **(5-Methylmorpholin-2-yl)methanol** (CAS: 2307735-86-8) presents a specific stereochemical challenge common in heterocyclic drug design. Unlike simple piperidines, the morpholine core introduces electronic asymmetry (O vs. N) and two chiral centers at C2 and C5.^[1]

Synthetic routes often yield diastereomeric mixtures.^{[1][2]} Distinguishing the thermodynamically preferred isomer (typically diequatorial) from the kinetic impurity requires precise NMR interpretation.^{[1][2]} This guide provides a cross-referencing framework to validate your product against theoretical models and literature standards, focusing on the diagnostic coupling constants (

-values) of the methine protons.

Structural Dynamics & Stereochemistry

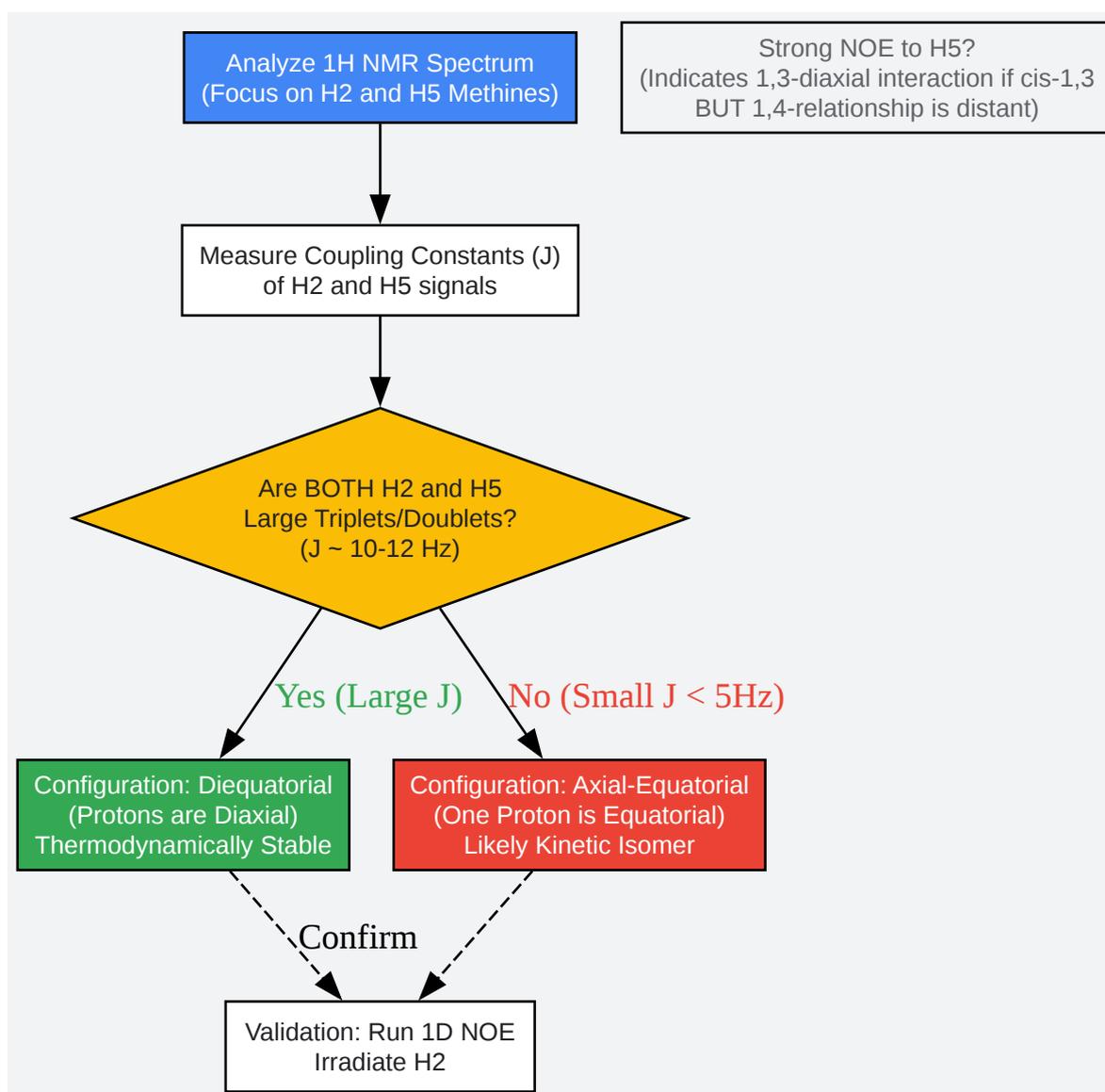
Before analyzing spectra, one must understand the conformational landscape.^{[1][2]} The morpholine ring predominantly exists in a chair conformation.^{[1][2]}

- **The Challenge:** The relationship between the C2-hydroxymethyl and C5-methyl groups constitutes a 1,4-substitution pattern (relative to ring atoms).^[2]

- Isomer A (Diequatorial): Both substituents occupy equatorial positions.[1][2] This locks the methine protons (H2 and H5) into axial orientations.[1][2] This is generally the trans isomer in 1,4-systems but nomenclature depends on Cahn-Ingold-Prelog (CIP) priorities.
- Isomer B (Axial-Equatorial): One substituent is forced axial.[1][2] This is energetically less favorable but often present in crude reaction mixtures.[1][2]

Visualization: Stereochemical Logic

The following diagram illustrates the decision logic for assigning stereochemistry based on NMR observables.



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Caption: Logic flow for distinguishing morpholine diastereomers via scalar coupling analysis.

Comparative Protocol (Methodology)

To cross-reference your data effectively, you must eliminate solvent-induced ambiguities.^{[1][2]}

Sample Preparation^{[1][3]}

- Solvent Selection:
 - Preferred:DMSO-d₆.^{[1][2][3][4]} It slows proton exchange, allowing observation of the hydroxyl proton (-OH) and preventing amine proton broadening.
 - Alternative:CDCl₃.^{[1][2][4][5]} Good for resolution, but -OH and -NH signals may broaden or disappear due to exchange.^{[1][2]}
- Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause aggregation-induced shifts.^{[1][2]}

Data Acquisition Parameters

- Frequency: Minimum 400 MHz (600 MHz preferred for resolving H₂/H₅ multiplets).
- Scans: 16–64 scans for ¹H; 1000+ for ¹³C.
- Temperature: 298 K (Standardize to match literature).

Data Analysis & Cross-Referencing

Compare your experimental values against the following diagnostic criteria.

Diagnostic Signals (¹H NMR)

The table below highlights the "fingerprint" regions.^{[1][2]} Do not rely solely on chemical shift (); rely on splitting patterns.

Proton Assignment	Approx. Shift (, DMSO-d6)	Multiplicity	Coupling Constant () Logic
H2 (Methine)	3.3 – 3.6 ppm	dddd (complex)	Critical: If Hz, H2 is Axial (Substituent is Eq).[1][2]
H5 (Methine)	2.6 – 2.9 ppm	Multiples	Critical: If Hz, H5 is Axial (Substituent is Eq).[1][2]
-CH3 (Methyl)	0.9 – 1.1 ppm	Doublet	Hz.[1][2] Shift confirms position at C5.[1][2]
-CH2-OH	3.2 – 3.5 ppm	Multiplet	Diastereotopic protons.[1][2] Look for ABX system.
-OH (Hydroxyl)	4.5 – 4.8 ppm	Triplet	Visible in DMSO; confirms primary alcohol.[1][2]

The "Gold Standard" Check: The -Value Test

To confirm you have the stable isomer (Diequatorial):

- Locate the signal for H2.[1][2]
- It should appear as a broad multiplet or a doublet of triplets.
- Measure the width at half-height () or the largest splitting.

- Observed > 10 Hz: Indicates an axial-axial coupling with neighboring H3 protons.[1][2]

Conclusion: H2 is Axial

Hydroxymethyl group is Equatorial.[1][2]

- Observed < 5 Hz: Indicates equatorial-axial/equatorial couplings only.[1][2] Conclusion: H2 is Equatorial

Hydroxymethyl group is Axial (Less stable).[1][2]

Troubleshooting & Impurities

Common discrepancies between your data and literature often stem from trace impurities.[1][2]

Solvent Residuals (Reference Calibration)

Ensure your referencing is correct using the values from Fulmer et al. [1]:

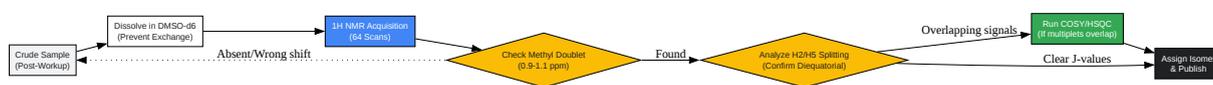
- DMSO-d6: Residual peak at 2.50 ppm (quintet).[1][2] Water at 3.33 ppm.[1][2]
- CDCl3: Residual peak at 7.26 ppm (singlet).[1][2] Water at 1.56 ppm.[1][2]

Common Synthetic Impurities[1][2]

- Triethylamine (TEA): Quartet at ~2.4 ppm, Triplet at ~1.0 ppm.[1]
- Dichloromethane (DCM): Singlet at 5.76 ppm (DMSO) or 5.30 ppm (CDCl3).[1][2]
- Rotamers: If peaks appear doubled but sharp, check for restricted rotation (rare in simple morpholines) or protonation states (salt vs. free base).[1]

Experimental Workflow

Follow this self-validating workflow to ensure data integrity.



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Caption: Step-by-step experimental workflow for NMR validation.

References

- Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." [1][2] *Organometallics*, 2010, 29(9), 2176–2179. [1] [Link](#)
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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. [1] *Spectrometric Identification of Organic Compounds*. 7th Ed. John Wiley & Sons. [1][2] (Standard text for coupling constant analysis).
- National Institute of Advanced Industrial Science and Technology (AIST). [1][2] *Spectral Database for Organic Compounds (SDBS)*. [1][2][7] (Recommended for comparing general morpholine ring shifts). [Link](#)

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Sources

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- 2. [N-Methylmorpholine | C5H11NO | MD Topology | NMR | X-Ray \[atb.uq.edu.au\]](#)

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